molecular formula CH3KO B7770045 potassium;methanolate

potassium;methanolate

Cat. No.: B7770045
M. Wt: 70.132 g/mol
InChI Key: BDAWXSQJJCIFIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound identified as “potassium;methanolate” is known as trimethyloxonium tetrafluoroborate. It is an organic compound with the formula [(CH₃)₃O][BF₄]. This compound is a strong methylating agent and is often referred to as Meerwein’s salt. It is a white solid that decomposes rapidly upon exposure to atmospheric moisture .

Chemical Reactions Analysis

Trimethyloxonium tetrafluoroborate undergoes several types of chemical reactions, primarily involving methylation. It is a strong electrophilic methylating agent, stronger than methyl sulfonate esters, including methyl triflate and methyl fluorosulfonate. The compound hydrolyzes readily in the presence of water: [ [\text{Me}_3\text{O}][\text{BF}_4] + \text{H}_2\text{O} \rightarrow \text{Me}_2\text{O} + \text{MeOH} + \text{H}[\text{BF}_4] ] It is used for the esterification of carboxylic acids under conditions where acid-catalyzed reactions are infeasible .

Scientific Research Applications

Trimethyloxonium tetrafluoroborate is widely used in scientific research due to its strong methylating properties. It is employed in organic synthesis for the methylation of various substrates, including carboxylic acids, alcohols, and amines. This compound is also used in the preparation of methyl esters and ethers, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of trimethyloxonium tetrafluoroborate involves the transfer of a methyl group to a nucleophile. The compound acts as a methylating agent, where the trimethyloxonium ion ([Me₃O]⁺) transfers a methyl group to the nucleophile, resulting in the formation of a methylated product and a tetrafluoroborate anion ([BF₄]⁻). This process is facilitated by the high electrophilicity of the trimethyloxonium ion .

Comparison with Similar Compounds

Trimethyloxonium tetrafluoroborate is compared with other strong methylating agents such as methyl triflate and methyl fluorosulfonate. While all these compounds are used for methylation reactions, trimethyloxonium tetrafluoroborate is considered stronger and less hazardous due to its lack of volatility. Other similar compounds include triethyloxonium tetrafluoroborate, which has similar properties but is less commonly used .

Similar Compounds

  • Methyl triflate
  • Methyl fluorosulfonate
  • Triethyloxonium tetrafluoroborate

Properties

IUPAC Name

potassium;methanolate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH3O.K/c1-2;/h1H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDAWXSQJJCIFIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH3KO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

70.132 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.